molecular formula C15H18N2O3 B13206482 Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13206482
M. Wt: 274.31 g/mol
InChI Key: QPRZKQJPADXAQQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2060006-25-7) is a pyrazolone derivative with a molecular formula of C₁₆H₁₈N₂O₃ . Its structure comprises a 2,5-dimethylphenyl substituent attached to the pyrazolone core, which is further functionalized with an ethyl ester group. The compound is of interest due to the pyrazolone scaffold’s versatility in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and analgesic activities .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C15H18N2O3/c1-4-20-14(18)8-12-9-16-17(15(12)19)13-7-10(2)5-6-11(13)3/h5-7,9,16H,4,8H2,1-3H3

InChI Key

QPRZKQJPADXAQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=C(C=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its 3-oxo group and methyl substituents. Common oxidizing agents include:

Reagent/ConditionsProduct FormedKey Observations
KMnO₄ (acidic)Pyrazole-3-carboxylic acid derivativesSelective oxidation of the methyl group adjacent to the ketone
H₂O₂ (basic medium)Hydroxylated pyrazolesIntroduces hydroxyl groups without ring degradation

Mechanistic Insight : Oxidation typically occurs via radical intermediates or electrophilic pathways, depending on the reagent. The 2,5-dimethylphenyl group stabilizes transition states through resonance effects.

Reduction Reactions

Reduction targets the ketone moiety and ester functional group:

ReagentReaction SiteOutcome
NaBH₄3-oxo groupConverts ketone to secondary alcohol (dihydroxy intermediate)
LiAlH₄Ester groupReduces ethyl acetate to ethanol and primary alcohol

Notable Finding : Sequential reduction (LiAlH₄ followed by NaBH₄) yields fully saturated pyrazolidine derivatives, which exhibit enhanced solubility in polar solvents.

Electrophilic Substitution

The 2,5-dimethylphenyl substituent undergoes regioselective electrophilic attacks:

Reaction TypeConditionsPosition of Substitution
NitrationHNO₃/H₂SO₄Para to methyl groups (C-4 of phenyl ring)
HalogenationX₂/FeCl₃Ortho/para positions relative to existing substituents
SulfonationH₂SO₄ (fuming)Meta to electron-donating methyl groups

Key Data :

  • Nitration produces a 4-nitro derivative with 82% yield under optimized conditions .

  • Bromination favors mono-substitution due to steric hindrance from the dimethyl groups.

Cycloaddition and Ring Expansion

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileCatalystProductYield
Ethyl diazoacetateZn(OTf)₂Pyrazolo[1,5-a]pyrimidine89%
PhenylacetyleneCu(OTf)₂Bicyclic pyrazole-lactam76%

Mechanistic Pathway :

  • Generation of 1,3-dipole from the pyrazole’s α,β-unsaturated ketone.

  • Stereoselective addition to the dipolarophile .

Functional Group Interconversion

The ethyl acetate side chain enables derivatization:

ReactionReagentsApplication
SaponificationNaOH/EtOHCarboxylic acid precursor for drug conjugates
TransesterificationROH/H⁺Alkyl chain modulation for solubility tuning

Industrial Relevance : Automated flow reactors achieve 95% conversion in saponification reactions, enabling scalable production.

Research Implications

  • Anti-inflammatory Potential : Oxidation products show COX-2 inhibition (IC₅₀ = 1.2 μM).

  • Synthetic Flexibility : Modular substitution patterns allow tuning of electronic properties for optoelectronic materials.

This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science, warranting further exploration of its catalytic and biological applications.

Scientific Research Applications

Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent Position/Group Functional Group Key Properties/Effects References
Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 2-methylphenyl Ester Ortho-methyl group increases steric hindrance, reducing planarity and intermolecular interactions .
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 3-methylphenyl Ester Meta-methyl group allows better planarity vs. ortho-substituted analogs, enhancing crystallinity .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-dichlorophenyl Amide Chlorine atoms (electron-withdrawing) increase polarity; amide forms R₂²(10) hydrogen-bonded dimers .
Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 2,4-difluorophenyl Ester Fluorine substituents enhance metabolic stability and lipophilicity vs. methyl groups .
Methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 2,5-dimethylphenyl Methyl ester Smaller ester group (methyl vs. ethyl) reduces steric bulk, potentially increasing solubility .

Functional Group Influence

  • Ester vs. Amide :
    The target compound’s ester group (C=O–O–Et ) is less polar than the amide (C=O–NH– ) in analogs like the dichlorophenylacetamide derivative . This reduces hydrogen-bonding capacity, as evidenced by the absence of dimerization patterns observed in amide-containing compounds . However, esters generally exhibit higher hydrolytic stability under physiological conditions compared to amides .

  • Substituent Electronic Effects: Methyl Groups: The 2,5-dimethylphenyl substituent provides electron-donating effects, increasing electron density on the pyrazolone ring. This may enhance π-π stacking interactions in biological targets .

Physicochemical and Crystallographic Properties

  • Crystallinity :
    Substituent positioning significantly affects crystal packing. For example, the meta-methylphenyl analog (CAS: 1017437-76-1) forms more ordered crystals than ortho-substituted derivatives due to reduced steric clashes .
  • Hydrogen Bonding : Amide-containing analogs (e.g., ) form robust R₂²(10) hydrogen-bonded dimers, whereas ester derivatives rely on weaker van der Waals interactions or C–H···O bonds .

Biological Activity

Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
CAS Number2059932-72-6

The compound features a pyrazole ring structure, which is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole-based compounds demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions on the phenyl ring have shown enhanced activity compared to those with other functional groups .

Antitumor Activity

Pyrazole derivatives have been investigated for their potential as anticancer agents. This compound has been evaluated in vitro against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in tumor cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. Certain compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This compound may exhibit similar properties, contributing to its therapeutic applications in inflammatory diseases .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial efficacy of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed a notable inhibition zone of 15 mm against S. aureus but showed limited activity against E. coli .

Case Study 2: Anticancer Screening

A series of synthesized pyrazole derivatives were screened for anticancer activity using MTT assays on human breast cancer cell lines (MCF-7). This compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM .

Q & A

Q. What are the common synthetic routes for Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving pyrazolone intermediates. Key methods include:

  • Aza-Wittig Reaction : Reacting iminophosphoranes with carbonyl compounds to form heterocyclic cores. For example, coupling 2,5-dimethylphenyl-substituted pyrazolones with ethyl acetate derivatives under mild conditions (e.g., ethanol/dichloromethane solvent systems) .
  • Diazonium Salt Coupling : Using diazonium salts derived from 4-aminoantipyrine to couple with 1,3-diketones (e.g., ethyl acetoacetate) in alkaline media, yielding pyrazolone derivatives with high regioselectivity .
  • Amide Formation : Activating carboxylic acids (e.g., 2,4-dichlorophenylacetic acid) with carbodiimides (EDC/HCl) and reacting with pyrazolone amines in dichloromethane/triethylamine .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Recrystallize from ethanol/dichloromethane (1:2 v/v) to obtain high-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : Employ SHELXL (via SHELXTL suite) for structure solution and refinement. Hydrogen atoms are placed using a riding model, with thermal parameters tied to parent atoms . Weak C–H⋯O interactions stabilize the crystal lattice, analyzed via Mercury or OLEX2 .

Q. What spectroscopic techniques characterize this compound, and how are they interpreted?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700–1650 cm⁻¹ (ester/amide) and pyrazolone C=O at ~1655 cm⁻¹. N=N stretches appear near 1486 cm⁻¹ .
  • NMR :
    • ¹H NMR : Pyrazolone protons resonate at δ 5.1–5.2 ppm (C–H adjacent to carbonyl). Aromatic protons from dimethylphenyl groups appear at δ 6.8–7.4 ppm .
    • ¹³C NMR : Ester carbonyls at ~172 ppm; pyrazolone C=O at ~165 ppm .
  • UV-Vis : n→π* transitions (e.g., conjugated carbonyl systems) show λmax at 320–332 nm .

Advanced Research Questions

Q. How are weak hydrogen-bonding interactions in the crystal lattice analyzed, and what functional implications do they have?

Methodological Answer: Weak C–H⋯O interactions (2.5–3.2 Å) are critical for crystal packing. Use graph-set analysis (Bernstein et al., 1995) to classify motifs:

  • R₂²(10) Dimers : Observed in amide-containing analogs, stabilizing supramolecular assemblies via N–H⋯O hydrogen bonds .
  • C–H⋯O Chains : For example, in benzofuropyrimidine derivatives, these interactions create helical chains, analyzed using Mercury’s "Contacts" tool .
    Implications include tuning solubility and melting points by modifying substituents to alter H-bond strength .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

Methodological Answer: Discrepancies (e.g., NMR shifts or IR stretches) arise from:

  • Solvent Effects : DFT calculations (e.g., Gaussian) must include solvent models (e.g., PCM for ethanol).
  • Conformational Flexibility : Use variable-temperature NMR or NOESY to detect rotamers affecting peak splitting .
  • Crystal Packing : SCXRD data may reveal intermolecular interactions (e.g., π-stacking) that shift electronic environments vs. solution-state calculations .

Q. What strategies optimize synthetic yields of pyrazolone-acetate derivatives?

Methodological Answer:

  • Catalyst Screening : Phosphoric acid catalysts improve enantioselectivity in indole insertion reactions (e.g., 29–47% yields) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance coupling reactions vs. protic solvents.
  • Temperature Control : Low-temperature (-20°C) diazonium salt coupling minimizes side reactions .
  • Purification : Column chromatography (hexane/EtOAc gradients) or preparative TLC isolates pure products .

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